N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide is a chemical compound with significant research applications. Its IUPAC name indicates its complex structure, which includes a cyclopenta[b]thiophene moiety and a naphthamide group. The molecular formula is and it has a molecular weight of approximately 419.52 g/mol. This compound is often utilized in medicinal chemistry due to its unique structural features and potential biological activities.
This compound falls under the category of small organic molecules and is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in its ring structures. It is primarily studied for its potential pharmacological effects, particularly in relation to receptor modulation and therapeutic applications.
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide typically involves multi-step organic reactions that may include:
Technical details regarding specific reaction conditions, catalysts, and yields are crucial for optimizing the synthesis process but are not extensively documented in available literature.
The molecular structure of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide can be represented using various chemical notation systems:
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCC5)C#N
PSUWOZFNJPSFSD-UHFFFAOYSA-N
The compound's structural features include:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide can undergo several chemical reactions typical for amides and heterocycles:
These reactions are essential for exploring modifications that could enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide is not fully elucidated but may involve:
Data on specific targets or pathways affected by this compound remain limited and warrant further investigation.
Relevant data on these properties are crucial for understanding how the compound behaves under various experimental conditions.
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide has several scientific uses:
The ongoing research into this compound highlights its importance in various fields including medicinal chemistry and pharmacology. Further studies are needed to fully elucidate its properties and potential applications.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0